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6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine

Catalog No.
S12541495
CAS No.
M.F
C9H10N4
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine

Product Name

6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine

IUPAC Name

6-(2-methylpyrazol-3-yl)pyridin-3-amine

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C9H10N4/c1-13-9(4-5-12-13)8-3-2-7(10)6-11-8/h2-6H,10H2,1H3

InChI Key

MSFAAVFCFNEXGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)N

6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both a pyridine and a pyrazole moiety. The molecular formula is C9H10N4C_9H_{10}N_4, and it has a molecular weight of approximately 174.20 g/mol. This compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a 1-methyl-1H-pyrazol-5-yl group, which contributes to its unique chemical properties and potential biological activities .

, primarily due to the presence of the amine and pyrazole functionalities. Key reaction types include:

  • Nucleophilic Substitution: The amine group allows for nucleophilic substitution reactions, where it can react with electrophiles to introduce new substituents.
  • Oxidation: The compound can be oxidized to form N-oxides or other derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into amines or other related structures using reducing agents such as lithium aluminum hydride.

Research indicates that 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine exhibits promising biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies have shown that this compound may possess anti-inflammatory and anticancer properties, but further investigation is required to elucidate its mechanisms of action and therapeutic potential .

The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine typically involves multi-step processes, including:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Synthesis of the Pyridine Ring: The pyridine component can be synthesized via cyclization reactions involving suitable precursors.
  • Coupling Reaction: The pyrazole and pyridine components are coupled using coupling agents such as palladium catalysts to form the final product.

These methods allow for efficient production while ensuring high purity levels suitable for research applications.

6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine finds applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: Potential use in agrochemicals due to its biological activity against pests or diseases.
  • Material Science: Its unique structure may contribute to novel materials with specific electronic or optical properties .

Studies focusing on the interaction of 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine with biological targets have shown promising results. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies are crucial for determining the compound's potential as a therapeutic agent and its mechanism of action within biological systems .

Several compounds share structural similarities with 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-amine, which may provide insights into its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity
5-(Pyridin-3-yl)-1H-pyrazol-3-amine149246-87-7Pyridine and pyrazole rings0.79
2-(Pyridin-3-yl)pyridin-4-amine40963-62-0Two pyridine rings0.64
4-(Pyridin-2-yl)-1H-pyrazole19959-77-4Pyridine and pyrazole rings0.67
3-(Pyridin-3-yl)-1H-pyrazole37406401–4Pyridine and pyrazole rings0.64
2-Bromo-4-(3-(pyridin–2–yl)-1H-pyrazol–4–yl)pyridine446880–81–5Multiple heterocycles including bromine substitution0.69

The unique combination of a pyridine ring with a methyl-substituted pyrazole moiety distinguishes this compound from others, potentially leading to unique pharmacological profiles and applications .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.090546336 g/mol

Monoisotopic Mass

174.090546336 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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